2,4'-Dimethoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one
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Overview
Description
2,4’-Dimethoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is an organic compound with a complex structure that includes two methoxy groups and a dihydrobiphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Dimethoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of Friedel-Crafts acylation followed by reduction and methoxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,4’-Dimethoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert ketones to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,4’-Dimethoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4’-Dimethoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and produce various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,4’-Dihydroxy-6’-methoxy-3’,5’-dimethylchalcone
- 4’-O-monosubstituted-DMC
- 7-O-acylated-4-hydroxycoumarin derivatives
Uniqueness
2,4’-Dimethoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is unique due to its specific structural features, such as the presence of methoxy groups and a dihydrobiphenyl core. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
89114-53-4 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2-methoxy-3-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O3/c1-16-11-8-6-10(7-9-11)12-4-3-5-13(15)14(12)17-2/h6-9H,3-5H2,1-2H3 |
InChI Key |
ONHLENOOECCFSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)CCC2)OC |
Origin of Product |
United States |
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